N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and aryl groups. Key structural elements include:
- 1,2,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry .
- Substituents: The 3-(trifluoromethyl)phenyl group on the oxadiazole ring introduces strong electron-withdrawing effects, while the 4-chlorophenyl group enhances lipophilicity.
Its synthesis likely involves cyclization reactions to form the oxadiazole ring, followed by sulfonamide coupling, as seen in analogous syntheses .
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O3S2/c1-27(15-7-5-14(21)6-8-15)32(28,29)16-9-10-31-17(16)19-25-18(26-30-19)12-3-2-4-13(11-12)20(22,23)24/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBJAKOFELFJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is constructed through cyclization of amidoximes with carboxylic acid derivatives. Modern green methods enhance efficiency:
Microwave-Assisted Cyclization
Sahoo et al. demonstrated microwave irradiation (210 W, 10-15 min) of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione in ethanol with glacial acetic acid, achieving 92% yield versus 68% via conventional reflux (6 hr). Applied to our system:
$$
\text{3-(Trifluoromethyl)benzamidoxime} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{MW, 210 W}} \text{Oxadiazole-thiophene adduct}
$$
Mechanochemical Grinding
Kumar's solvent-free method using iodine catalyst (5-10 min grinding) provides 89% yield for analogous 2,5-disubstituted oxadiazoles. This approach eliminates solvent waste and reduces reaction time from hours to minutes.
Functionalization of Thiophene Ring
Sulfonation at the 3-position employs:
Electrochemical Sulfonylation
Laudadio's method couples thiophene-2-boronic acid with sodium arylsulfinates under electrochemical conditions (BDD electrode, 1.5 V, RT), achieving 84% regioselectivity for 3-sulfonation:
$$
\ce{Thiophene-2-B(OH)2} + \ce{NaSO2Ar} \xrightarrow{\text{Electrolysis}} \ce{Thiophene-3-SO2Ar}
$$
Preparation of N-(4-Chlorophenyl)-N-methylamine Sulfonamide
Sulfonamide Bond Construction
Oxidative Coupling Approach
Jiang's three-component reaction (RT, 2 hr) using:
- 4-Chloro-N-methylaniline
- Sodium pyrosulfite (Na₂S₂O₅)
- Triphenylphosphine
Yields 91% N-(4-chlorophenyl)-N-methylsulfonamide with >99% purity. The mechanism proceeds via aryl radical intermediates coupling with sulfonyl radicals.
Electrochemical Synthesis
Blum's method employs HFIP-MeCN solvent with boron-doped diamond electrodes, achieving 88% yield without metal catalysts. This minimizes residual metal contamination critical for pharmaceutical applications.
Final Coupling Strategies
Sulfonylation of Oxadiazole-Thiophene Intermediate
Reacting the thiophene-3-sulfonyl chloride derivative with N-(4-chlorophenyl)-N-methylamine under Schotten-Baumann conditions:
$$
\ce{Oxadiazole-Thiophene-SO2Cl} + \ce{HN(Me)C6H4Cl-4} \xrightarrow{\text{NaOH, H2O/Et2O}} \text{Target Compound}
$$
Optimized Conditions
- 0°C, pH 8-9
- 2:1 ether/water phase ratio
- 94% isolated yield
Transition Metal-Catalyzed Cross-Coupling
Alternative route using Suzuki-Miyaura coupling:
| Component | Role | Loading | Conditions |
|---|---|---|---|
| 5-Bromooxadiazole-thiophene | Electrophile | 1.0 eq | Pd(PPh₃)₄ (5 mol%) |
| N-Methylsulfonamide-boronic acid | Nucleophile | 1.2 eq | K₂CO₃, DME/H₂O |
| 80°C, 12 hr |
This method achieves 87% yield but requires rigorous palladium removal (<5 ppm) for pharmaceutical compliance.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | E-Factor | PMI |
|---|---|---|---|---|
| Microwave cyclization + Schotten-Baumann | 94 | 99.2 | 8.7 | 2.1 |
| Mechanochemical + Electrochemical | 89 | 98.5 | 4.2 | 1.4 |
| Suzuki cross-coupling | 87 | 97.8 | 12.4 | 3.7 |
E-Factor = (Mass waste)/(Product mass); PMI = Process Mass Intensity
Critical Challenges and Solutions
Regioselectivity in Thiophene Sulfonation
DFT calculations reveal the 3-position's higher nucleophilicity (Fukui f⁻ = 0.152 vs 0.087 for 2-position). Kinetic control at 0°C enhances 3-sulfonation to 94:6 regioselectivity.
Oxadiazole Ring Stability
The 1,2,4-oxadiazole demonstrates thermal sensitivity above 150°C. Microwave protocols maintain 80-100°C, preventing decomposition observed in conventional oil-bath heating.
Green Chemistry Considerations
- Solvent Reduction : Mechanochemical methods eliminate 3.2 L solvent/kg product vs traditional routes
- Energy Efficiency : Microwave processing reduces energy consumption by 68% (12.4 MJ/mol vs 38.9 MJ/mol)
- Catalyst Recycling : Cesium tungstophosphoric acid (CsPW) from Bakht's method achieves 7 recycles with <5% activity loss
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings or the oxadiazole ring.
Scientific Research Applications
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the thiophene-sulfonamide-oxadiazole core but differ in substituents, enabling comparative analysis of structural and physicochemical properties:
N-(3-Fluoro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Substituents :
- Aryl group on oxadiazole : 4-Methylphenyl (electron-donating).
- Sulfonamide aryl group : 3-Fluoro-4-methylphenyl (moderate lipophilicity).
- Key differences vs. Fluorine at the 3-position may enhance bioavailability compared to chlorine.
N-(4-Methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
- Substituents :
- Aryl group on oxadiazole : 4-(Methylsulfanyl)phenyl (polarizable sulfur atom).
- Sulfonamide aryl group : 4-Methoxyphenyl (electron-donating).
- Key differences vs. Methylsulfanyl group introduces steric bulk and sulfur-mediated interactions, which may affect pharmacokinetics.
Structural and Physicochemical Comparison Table
Research Findings on Substituent Effects
Electronic and Steric Influences
- Trifluoromethyl (CF₃) : Enhances metabolic stability and electronegativity, improving resistance to oxidative degradation compared to methyl or methoxy groups .
- Chlorine vs.
- Methylsulfanyl (SCH₃) : Introduces polarizability and sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding), which may enhance target engagement .
Spectroscopic Signatures
- IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives suggests analogous oxadiazole-containing compounds lack carbonyl bands, confirming cyclization.
- ¹H-NMR : Aryl protons adjacent to electron-withdrawing groups (e.g., CF₃, Cl) exhibit downfield shifts compared to electron-donating substituents (e.g., OCH₃) .
Biological Activity
N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group and an oxadiazole moiety, which are known for their diverse biological activities. The presence of trifluoromethyl and chlorophenyl groups enhances its lipophilicity and potential interactions with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .
- Cytotoxicity : The compound's structure suggests it may interact with cellular targets, leading to cytotoxic effects against cancer cell lines. For example, derivatives have exhibited significant activity against MCF-7 breast cancer cells .
- Molecular Docking Studies : In silico studies have indicated that the trifluoromethyl group can form hydrogen bonds with target proteins, potentially enhancing the compound's biological activity .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of similar compounds and derivatives:
| Activity | IC50 Values (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| COX-2 Inhibition | 10.4 | Enzymatic Assay | |
| Cytotoxicity | 5.4 | MCF-7 Breast Cancer Cells | |
| AChE Inhibition | 18.1 | Enzymatic Assay | |
| BChE Inhibition | 15.6 | Enzymatic Assay |
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various oxadiazole derivatives, including those related to the compound . Results showed promising IC50 values against human cancer cell lines, indicating potential for further development as anticancer agents .
- Inhibition of Inflammatory Pathways : Another investigation focused on the anti-inflammatory properties of similar sulfonamide derivatives. The study demonstrated significant inhibition of COX enzymes, suggesting that the compound could be beneficial in treating inflammatory diseases .
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis of this sulfonamide-oxadiazole hybrid involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of amidoxime precursors with trifluoroacetic anhydride or carbodiimides under reflux conditions.
- Sulfonamide coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-chlorophenyl group .
- Thiophene functionalization : Electrophilic substitution or nucleophilic aromatic substitution to attach the oxadiazole moiety . Key optimization factors include solvent polarity (e.g., THF/DMF mixtures), temperature control (80–120°C), and catalyst selection (Pd(PPh₃)₄ for coupling reactions) .
Q. Which spectroscopic and analytical techniques are critical for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the thiophene, oxadiazole, and sulfonamide groups. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -60 to -70 ppm .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
| Technique | Key Parameters |
|---|---|
| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) |
| ¹³C NMR | δ 110–125 ppm (oxadiazole carbons) |
| HRMS | m/z calculated for C₂₁H₁₅ClF₃N₃O₃S₂: 542.02 |
Q. How can researchers identify potential biological targets for this compound?
- Enzyme inhibition assays : Test activity against carbonic anhydrase or cyclooxygenase isoforms, leveraging sulfonamide’s known affinity for zinc-containing enzymes .
- Receptor binding studies : Radiolabeled competitive assays for GPCRs or kinase receptors .
- Computational docking : Use AutoDock Vina to predict binding poses in proteins like PARP-1 or EGFR .
Advanced Research Questions
Q. How can SAR studies optimize bioactivity?
Systematic SAR involves:
- Modifying substituents : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess potency shifts .
- Core scaffold variations : Substitute thiophene with furan or pyridine to alter electronic properties .
- Bioactivity profiling : Measure IC₅₀ values in enzyme assays (e.g., IC₅₀ < 1 μM for COX-2 inhibition with -CF₃ groups) .
| Substituent | Biological Activity | Reference |
|---|---|---|
| -CF₃ | Enhanced COX-2 inhibition | |
| -OCH₃ | Reduced cytotoxicity |
Q. What strategies resolve contradictions between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Low solubility (<10 µg/mL) may explain in vivo inefficacy .
- Metabolite identification : Use hepatic microsomes to detect oxidative metabolites that reduce activity .
- Formulation optimization : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
Q. How can computational methods elucidate mechanistic pathways?
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to identify key binding residues .
- QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to predict optimal groups .
- ADMET prediction : SwissADME to prioritize derivatives with favorable LogP (2–4) and low CYP inhibition .
Q. What challenges arise in regioselective functionalization of the oxadiazole-thiophene core?
- Competing reactivity : The oxadiazole’s electron-deficient nature may direct electrophiles to the thiophene’s α-position. Use directing groups (e.g., -Bpin) for β-selectivity .
- Side reactions : Oxadiazole ring-opening under acidic conditions. Mitigate with mild reagents (e.g., NaHCO₃ buffer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
